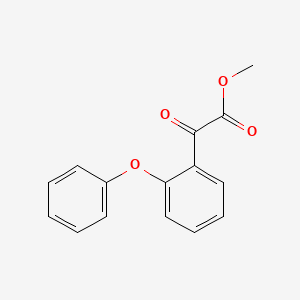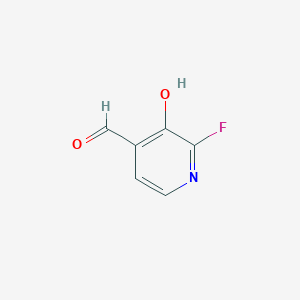
2-Fluoro-3-hydroxyisonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-hydroxypyridine-4-carbaldehyde is a fluorinated pyridine derivative with the molecular formula C6H4FNO2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-hydroxypyridine-4-carbaldehyde typically involves the fluorination of pyridine derivatives. One common method is the diazotization of 2-amino-3-hydroxypyridine followed by fluorination using sodium nitrite (NaNO2) in the presence of tetrafluoroboric acid (HBF4) . This reaction yields 3-hydroxy-2-fluoropyridine, which can then be further functionalized to introduce the aldehyde group at the 4-position.
Industrial Production Methods
Industrial production of 2-fluoro-3-hydroxypyridine-4-carbaldehyde may involve large-scale fluorination processes using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-hydroxypyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-fluoro-3-pyridone or 2-fluoro-3-pyridinecarboxylic acid.
Reduction: Formation of 2-fluoro-3-hydroxypyridine-4-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-3-hydroxypyridine-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-fluoro-3-hydroxypyridine-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites, thereby modulating biological activity. The hydroxyl and aldehyde groups further contribute to its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-3-hydroxypyridine: Lacks the aldehyde group, making it less reactive in certain synthetic applications.
3-Hydroxy-2-fluoropyridine: Similar structure but different functional group positioning, affecting its chemical behavior.
2-Fluoro-4-hydroxypyridine: The hydroxyl group is at a different position, leading to variations in reactivity and applications.
Uniqueness
2-Fluoro-3-hydroxypyridine-4-carbaldehyde is unique due to the presence of both fluorine and aldehyde groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of diverse chemical entities and enhances its potential in various research fields .
Propriétés
Formule moléculaire |
C6H4FNO2 |
|---|---|
Poids moléculaire |
141.10 g/mol |
Nom IUPAC |
2-fluoro-3-hydroxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H4FNO2/c7-6-5(10)4(3-9)1-2-8-6/h1-3,10H |
Clé InChI |
UPNABAVKGKWHBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1C=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


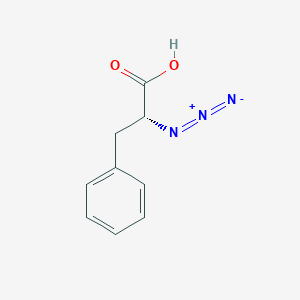
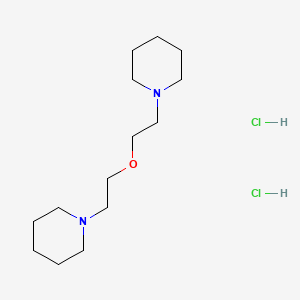
![1-Chloropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B15296212.png)
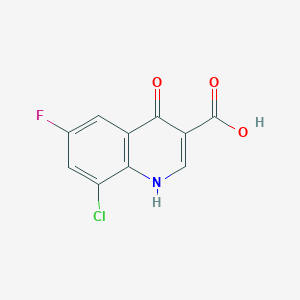
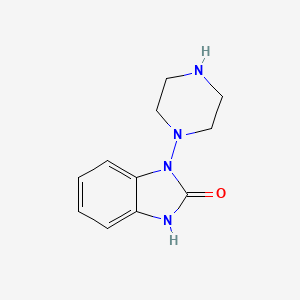
![1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B15296226.png)
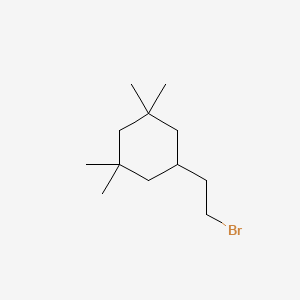
![2-(Chloromethyl)pyrido[3,2-d]pyrimidin-4(3h)-one](/img/structure/B15296234.png)
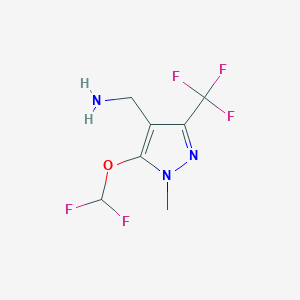

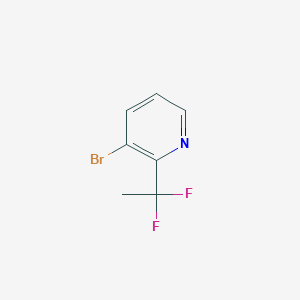
![2-Azaspiro[3.3]heptan-5-one, 4-methylbenzene-1-sulfonic acid](/img/structure/B15296256.png)
![[1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride](/img/structure/B15296266.png)
